2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the piperidine and carboxamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which play a role in their biological activities . The compound may also inhibit enzymes or modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide can be compared with other indole derivatives, such as:
N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also exhibits biological activities and has been studied for its potential as a tubulin polymerization inhibitor.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Known for its antiviral properties, this compound shares structural similarities with this compound.
Properties
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S/c21-11-6-10(9-4-2-1-3-5-9)17-14(19-11)23-7-12(22)18-13-15-8-16-20-13/h1-6,8H,7H2,(H,17,19,21)(H2,15,16,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACVAKLSXQEIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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